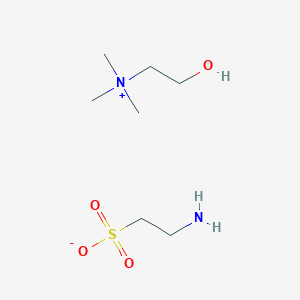
beta-L-ribopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-L-ribopyranose: is a monosaccharide with the molecular formula C5H10O5. It is a cyclic form of ribose, specifically a pyranose form, which means it has a six-membered ring structure. The “beta” designation indicates the configuration of the hydroxyl group at the anomeric carbon (carbon 1) is on the same side as the CH2OH group at carbon 5 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Beta-L-ribopyranose can be synthesized from L-ribose through a series of chemical reactions. The process typically involves the formation of a cyclic hemiacetal from the open-chain form of L-ribose. This reaction is reversible and can be catalyzed by acids or bases .
Industrial Production Methods: : Industrial production of this compound often involves the enzymatic conversion of L-ribose. Enzymes such as ribose isomerase can facilitate the conversion of L-ribose to its pyranose form under mild conditions, making the process more efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: : Beta-L-ribopyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ribonic acid.
Reduction: It can be reduced to form ribitol.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Reagents like acetic anhydride can be used for acetylation reactions.
Major Products
Oxidation: Ribonic acid.
Reduction: Ribitol.
Substitution: Acetylated derivatives.
Wissenschaftliche Forschungsanwendungen
Beta-L-ribopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleotides and nucleosides.
Biology: It plays a role in the structure and function of RNA and DNA.
Medicine: It is involved in the development of antiviral and anticancer drugs.
Industry: It is used in the production of biodegradable polymers and other materials.
Wirkmechanismus
Beta-L-ribopyranose exerts its effects through its involvement in various biochemical pathways. It serves as a precursor for the synthesis of nucleotides and nucleosides, which are essential for genetic information storage and transfer. The compound interacts with enzymes and other proteins to facilitate these processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Beta-D-ribopyranose: The enantiomer of beta-L-ribopyranose, differing in the configuration at the anomeric carbon.
Alpha-L-ribopyranose: Differing in the configuration of the hydroxyl group at the anomeric carbon.
Beta-D-ribofuranose: A five-membered ring form of ribose
Uniqueness: : this compound is unique due to its specific configuration and ring structure, which influence its reactivity and interactions with biological molecules. Its role in the synthesis of nucleotides and nucleosides makes it a crucial compound in biochemistry and molecular biology .
Eigenschaften
CAS-Nummer |
7296-62-0 |
|---|---|
Molekularformel |
C5H10O5 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
(2S,3S,4S,5S)-oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5-/m0/s1 |
InChI-Schlüssel |
SRBFZHDQGSBBOR-FCAWWPLPSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)O)O)O)O |
Physikalische Beschreibung |
White odorless powder; [Alfa Aesar MSDS] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


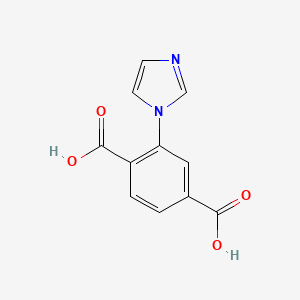
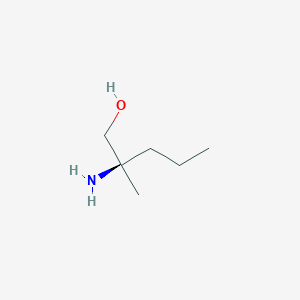
![N-{3-[(2S,5R)-6-amino-5-(ethanesulfonyl)-2-(fluoromethyl)-5-methyl-2,3,4,5-tetrahydropyridin-2-yl]-4-fluorophenyl}-2,2-difluoro-2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxamide](/img/structure/B11927055.png)
![6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11927062.png)
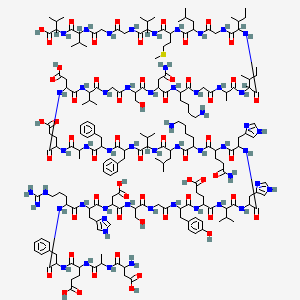

![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11927076.png)

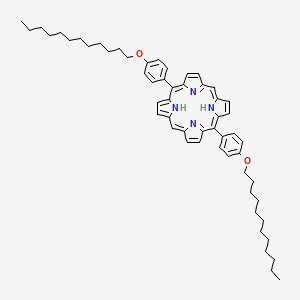
![ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B11927110.png)

